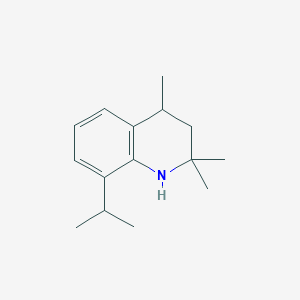
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (TM-8-PTQ) is an organic compound belonging to the quinoline family. It is a colorless, odorless, and tasteless liquid with a molecular weight of 183.26 g/mol. TM-8-PTQ is a versatile compound that has a wide range of applications in the pharmaceutical, food, and cosmetic industries. In recent years, it has been extensively studied for its potential use in scientific research.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, involves catalytic reactions under oxidative carbonylation conditions. These reactions highlight the versatility of tetrahydroquinoline compounds in producing a variety of heterocyclic structures with potential applications in drug development and material science (Bacchi et al., 2005).
Fluorimetric Properties for Analytical Applications
The study of the fluorimetric properties of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has implications for its use in analytical chemistry, especially in the quantification of TMQ in synthetic mixtures and specific rubber samples. This demonstrates the compound's role in understanding and preventing the oxidative degradation of polymers (Moldovan et al., 2006).
Progress in Tetrahydroquinoline Chemistry
Research progress in tetrahydroquinoline chemistry, focusing on synthesis methods, has provided a broad understanding of this compound's significance in the synthesis of pharmacologically active compounds. These developments are crucial for pharmaceutical and agrochemical synthesis, showcasing the potential of tetrahydroquinolines as key intermediates in producing bioactive molecules (Muthukrishnan et al., 2019).
Synthesis of Biologically Active Compounds
The synthesis and evaluation of tetrahydroquinoline derivatives for their potential biological activities, including anticancer properties, underline the compound's utility in drug discovery and development. This area of research explores the structural modifications of tetrahydroquinoline to enhance its biological efficacy (Redda et al., 2010).
Organosilicon Derivatives for Drug Delivery
The development of lipid-like organosilicon derivatives of tetrahydroquinoline for facilitating penetration through the plasma membrane and for drug delivery applications represents an innovative approach to improving the bioavailability and therapeutic efficacy of small molecules (Zablotskaya et al., 2018).
Propriétés
IUPAC Name |
2,2,4-trimethyl-8-propan-2-yl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10(2)12-7-6-8-13-11(3)9-15(4,5)16-14(12)13/h6-8,10-11,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNDMBMWBJZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
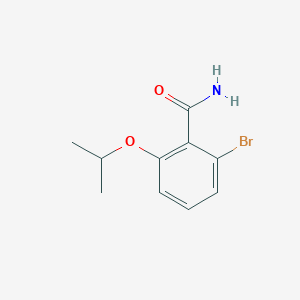
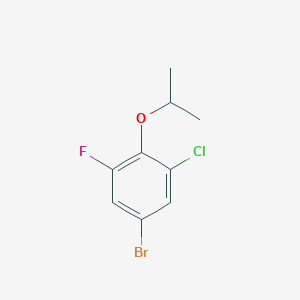
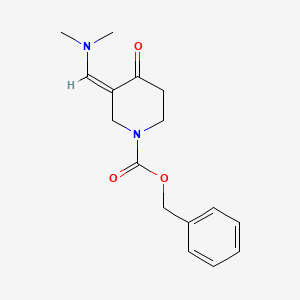
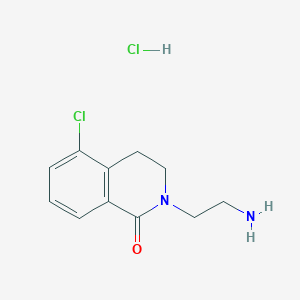
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)
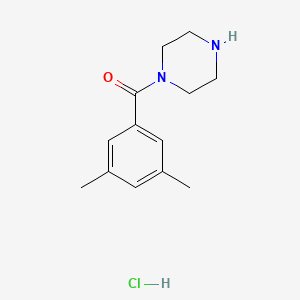
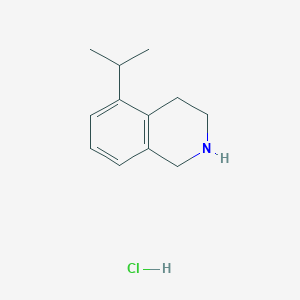

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
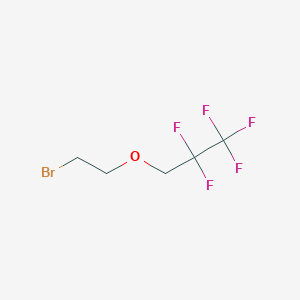
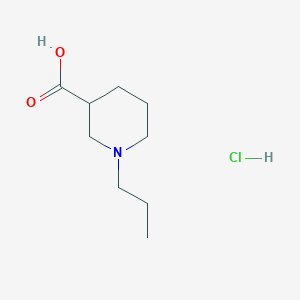

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)